molecular formula C11H23Br B137329 1-Bromo-2-methyldecane CAS No. 127839-47-8

1-Bromo-2-methyldecane

Cat. No.: B137329
CAS No.: 127839-47-8
M. Wt: 235.2 g/mol
InChI Key: CFGVIMLEZTZTTI-UHFFFAOYSA-N
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Description

1-Bromo-2-methyldecane is an organic compound with the molecular formula C₁₁H₂₃Br. It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the first carbon of a decane chain that has a methyl group on the second carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyldecane can be synthesized through the bromination of 2-methyldecane. This process typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2-methyldecane, forming a carbon radical that subsequently reacts with another bromine molecule to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyldecane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻). The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination (E2): Under strong basic conditions, such as the presence of potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (DMSO), this compound can undergo elimination to form alkenes.

Major Products:

    Substitution Reactions: Depending on the nucleophile used, the major products can include alcohols, nitriles, or ethers.

    Elimination Reactions: The major product is typically an alkene, such as 2-methyldecene.

Scientific Research Applications

1-Bromo-2-methyldecane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the preparation of specialty polymers and materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes involving brominated compounds.

Mechanism of Action

The mechanism of action of 1-bromo-2-methyldecane in chemical reactions involves the formation of a carbon-bromine bond that can be readily broken to form a carbon-centered radical or a carbocation, depending on the reaction conditions. This reactivity makes it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

    1-Bromodecane: Similar to 1-bromo-2-methyldecane but lacks the methyl group on the second carbon.

    2-Bromodecane: The bromine atom is attached to the second carbon instead of the first.

    1-Bromo-3-methyldecane: The methyl group is on the third carbon instead of the second.

Uniqueness: this compound is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural specificity makes it valuable in targeted synthetic applications where precise control over the molecular structure is required.

Properties

IUPAC Name

1-bromo-2-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Br/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGVIMLEZTZTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337945
Record name 1-Bromo-2-methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127839-47-8
Record name 1-Bromo-2-methyldecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127839-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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